Lipophilicity Comparison Across N1-Alkyl Homologs
The target compound exhibits an XLogP3 value of −0.5, which is 0.7 log units higher than that of the N‑methyl analog (XLogP3 = −1.2) [1][2]. The N‑ethyl analog (CAS 2229548-90-5) is expected to fall at an intermediate value (estimated ~−0.9 based on the incremental contribution of a methylene unit [3]). This quantified difference in the octanol–water partition coefficient carries direct implications for passive membrane permeability, where each log unit increase corresponds to an approximate 10‑fold increase in permeability in intestinal absorption models [3]. Additionally, the target compound is 0.3 log units more hydrophilic than 1‑(propan‑2‑yl)‑1H‑pyrazole‑3‑sulfonamide (XLogP3 = −0.2, CAS 1696838‑10‑4), which lacks the methylene spacer, demonstrating that the CH₂ linker in the methanesulfonamide moiety provides a fine‑tuning dial for lipophilicity orthogonal to the N‑alkyl variation [1][4].
N‑Me analog: −1.2
Δ +0.7
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.5 (CAS 1341289-38-0) |
| Comparator Or Baseline | N‑methyl analog (CAS 1551828-30-8): XLogP3 = −1.2; 1‑(propan‑2‑yl)‑1H‑pyrazole‑3‑sulfonamide (CAS 1696838-10-4): XLogP3 = −0.2 |
| Quantified Difference | ΔXLogP3 = +0.7 versus N‑methyl; ΔXLogP3 = −0.3 versus direct sulfonamide (no methylene spacer) |
| Conditions | XLogP3 values calculated using the atom‑additive method implemented in the PubChem/Bioinfrastructural pipeline and reported on vendor technical datasheets [1][2][4] |
Why This Matters
The 0.7 log unit lipophilicity advantage over the N‑methyl analog translates into a predicted ~5‑fold improvement in passive membrane permeability at physiological pH, directly relevant for cell‑based screening campaigns where intracellular target access is rate‑limiting.
- [1] Angene Chemical. CAS 1341289-38-0 | [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide – Product Technical Datasheet. Accessed 2026-05-06. View Source
- [2] Angene Chemical. CAS 1551828-30-8 | (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide – Product Technical Datasheet. Accessed 2026-05-06. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
- [4] Angene Chemical. CAS 1696838-10-4 | 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide – Product Technical Datasheet. Accessed 2026-05-06. View Source
